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Compound of Interest
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Cat. No.: B8793432

For Researchers, Scientists, and Drug Development Professionals

Nitroanilines, existing as ortho (0-), meta (m-), and para (p-) isomers, are fundamental building
blocks in organic synthesis. Their utility as chemical intermediates is widespread, particularly in
the development of dyes, pharmaceuticals, and antioxidants.[1][2] However, the seemingly
subtle difference in the position of the nitro group (—NO2) relative to the amino group (—NHz2)
profoundly alters the electronic and steric environment of the molecule. This guide provides an
in-depth analysis of the isomerism of N-nitroaniline, focusing on how these structural
variations dictate the compound's reactivity.

Physicochemical Properties of N-Nitroaniline Isomers

The distinct placement of the nitro and amino groups on the benzene ring gives rise to notable
differences in the physical properties of the ortho, meta, and para isomers. These variations,
including melting point, boiling point, and solubility, are a direct consequence of differences in
molecular symmetry and intermolecular forces. For instance, the para-isomer's symmetrical
structure facilitates efficient crystal packing, resulting in the highest melting point among the
three.[3] Conversely, the potential for intramolecular hydrogen bonding in the ortho-isomer
leads to a lower melting point.[3]
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Property o-Nitroaniline m-Nitroaniline p-Nitroaniline
CAS Number 88-74-4[3] 99-09-2[3] 100-01-6[3]
Molar Mass ( g/mol ) 138.126[3] 138.126[3] 138.12[3]
) . Yellow or brown
Appearance Orange solid[3] Yellow solid[3]
powder][3]
Melting Point (°C) 71.5[3] 114([3] 146 - 149[3]
Boiling Point (°C) 284[3] 306[3] 332[3]
Solubility in water (
0.117[3] 0.1[3] 0.08 (at 18.5°C)[3]
g/100 ml at 20°C)
pKa (of conjugate
, -0.26 to -0.3[3] 2.47 to 2.5[3] 1.0 to 1.1[3]
acid)
pKb 14.28[2] 11.55[2] 13.00[2]
Dipole Moment
~4.2[3] ~4.9[3] ~6.1 - 6.3[3]

(Debye)

Note: Dipole moment values can vary based on the solvent and measurement technique. The
general trend shows p-nitroaniline having the highest dipole moment due to the vector
alignment of the electron-donating amino group and the electron-withdrawing nitro group.[3]

Spectroscopic Data of N-Nitroaniline Isomers

Spectroscopic analysis provides a unique fingerprint for each isomer, with noticeable shifts in
UV-Vis, IR, and NMR spectra. These differences are invaluable for identification and for
understanding the electronic structure of each molecule.
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Spectrum o-Nitroaniline m-Nitroaniline p-Nitroaniline
UV-Vis (Amax in nm) ~282, ~412 ~280, ~375 ~230, ~381
. . ~4.0 (s, 2H, NH2),

1H NMR (& in ppm, in ~4.2 (s, 2H, NH2), ~3.8 (s, 2H, NH2),

~6.6 (d, 2H, Ar-H),
CDCls) ~6.7-8.2 (m, 4H, Ar-H)  ~6.8-7.9 (m, 4H, Ar-H)

~8.1 (d, 2H, Ar-H)
13C NMR (3 in ppm, in ~ ~115, 118, 126, 133, ~108, 113, 119, 130,

~113, 126, 143, 150
CDCI3) 136, 146 147, 149

Note: Spectral data are approximate and can vary with the solvent and conditions.[3]

The Effect of Isomerism on Reactivity

The position of the powerful electron-withdrawing nitro group (—NO:2) dramatically influences
the reactivity of the N-nitroaniline isomers. This is primarily observed in their basicity,
susceptibility to electrophilic aromatic substitution, and propensity for reduction.

Basicity
The basicity of anilines is determined by the availability of the lone pair of electrons on the
amino nitrogen for protonation. The presence of the nitro group significantly reduces the

basicity of all three isomers compared to aniline (pKb = 9.38).[2] The observed order of basicity
is: m-Nitroaniline > p-Nitroaniline > o-Nitroaniline.[2]

This trend can be explained by a combination of electronic and steric effects:

o m-Nitroaniline: The nitro group at the meta position exerts its electron-withdrawing effect
primarily through the inductive effect (-1). The resonance effect (-M) does not extend to the
amino group from this position, leading to a less pronounced decrease in electron density on
the nitrogen atom.[2] This makes m-nitroaniline the most basic of the three.[2]

» p-Nitroaniline: In the para position, the nitro group withdraws electron density via both the
inductive (-1) and a strong resonance (-M) effect. The lone pair from the amino nitrogen can
be delocalized across the ring and into the nitro group, making it significantly less available
for protonation.[2]
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» o-Nitroaniline: This isomer is the least basic. It experiences strong -1 and -M effects similar to
the para isomer. Additionally, the "ortho effect” comes into play, which is a combination of
steric hindrance that impedes the approach of a proton, and the potential for intramolecular
hydrogen bonding between the amino and nitro groups.[2] This hydrogen bonding further
reduces the availability of the nitrogen's lone pair.[4]

m-Nitroaniline (Most Basic) p-Nitroaniline (Intermediate) o-Nitroaniline (Least Basic)

Decreasing Basicity Strong -1 and -M effects Decreasing Basicity N
(Resonance delocalization)

Click to download full resolution via product page

Figure 1: Factors influencing the basicity of N-nitroaniline isomers.

Electrophilic Aromatic Substitution (EAS)

Predicting the outcome of electrophilic aromatic substitution on nitroanilines is complex due to
the presence of two opposing groups: the strongly activating, ortho-, para-directing amino
group (—NH3z) and the strongly deactivating, meta-directing nitro group (—NO2).[2]

Overall, due to the powerful deactivating effect of the nitro group, all three isomers are
significantly less reactive towards electrophiles than aniline itself.[2] The directing effect of the
activating amino group generally dominates the outcome of the reaction.
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N-Nitroaniline Isomer

Electrophilic Aromatic Substitution

Dominant effect

Opposing effect

—NHz2 group (Activating, o,p-directing) —NO:2 group (Deactivating, m-directing)

Substitution occurs ortho/para to the —NH2 group

Step 1: Acetylation Step 2: Nitration Step 3: Hydrolysis
Acetic anhydride Acetanilide (HNOs, H2S01) P> p-Nitroacetanilide Acid or Base p-Nitroaniline

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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